3-(azidomethyl)oxane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of azidomethyl-substituted oxetanes, which could include “3-(azidomethyl)oxane”, involves bromination of pentaerythritol and metriol with a mixture of hydrobromic, acetic, and sulfuric acids, followed by cyclization in the presence of a phase-transfer catalyst TBAB . The process forms an oxetane ring and replaces bromide substituents with azide ions .安全和危害

作用机制

Target of Action

The primary target of 3-(azidomethyl)oxane is the DNA polymerase, an enzyme that synthesizes DNA molecules from their nucleotide building blocks . This compound is used as a substrate by the DNA polymerase during the process of DNA sequencing by synthesis (SBS) .

Mode of Action

This compound, as a part of the 3’-O-azidomethyl nucleotide reversible terminators (3’-O-azidomethyl-dNTPs), interacts with DNA polymerase during the SBS process . The DNA polymerase incorporates the 3’-O-azidomethyl-dNTPs into the growing DNA strand . After each incorporation, the azido label is cleaved to permit the next nucleotide incorporation .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the DNA sequencing by synthesis (SBS) process . The compound, as a part of the 3’-O-azidomethyl-dNTPs, is incorporated into the growing DNA strand by the DNA polymerase . After each incorporation, the azido label is cleaved, allowing the next nucleotide to be incorporated . This process continues, enabling the determination of the DNA sequence .

Pharmacokinetics

Due to the small size of the azido label, the 3’-o-azidomethyl-dntps are efficient substrates for the dna polymerase . This suggests that the compound may have good bioavailability in the context of DNA sequencing by synthesis.

Result of Action

The result of the action of this compound is the successful incorporation of the 3’-O-azidomethyl-dNTPs into the growing DNA strand during the SBS process . This leads to the continuous determination of the DNA sequence .

Action Environment

The action of this compound is influenced by the biochemical environment of the DNA polymerase and the SBS process . The efficiency of the compound as a substrate for the DNA polymerase suggests that it may be stable and effective in the biochemical environment of the enzyme . .

属性

| { "Design of the Synthesis Pathway": "The synthesis of 3-(azidomethyl)oxane can be achieved through a three-step process involving the protection of a hydroxyl group, nucleophilic substitution, and deprotection.", "Starting Materials": [ "3-hydroxymethyl oxane", "sodium azide", "methyl iodide", "potassium carbonate", "tetrahydrofuran", "methanol" ], "Reaction": [ "Step 1: Protection of the hydroxyl group by reacting 3-hydroxymethyl oxane with methyl iodide in the presence of potassium carbonate and tetrahydrofuran to form 3-methoxymethyl oxane.", "Step 2: Nucleophilic substitution of the methoxy group with sodium azide in methanol to form 3-(azidomethyl)oxane.", "Step 3: Deprotection of the azide group by reacting 3-(azidomethyl)oxane with hydrogen gas in the presence of palladium on carbon catalyst to form the final product, 3-(azidomethyl)oxane." ] } | |

CAS 编号 |

2152201-70-0 |

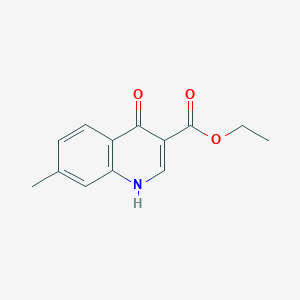

分子式 |

C6H11N3O |

分子量 |

141.2 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。